1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid

Asymmetric Synthesis Organocatalysis Process Chemistry

Researchers face challenges sourcing validated chiral scaffolds with defined stereochemistry and a free carboxylic acid handle for SAR expansion. This compound solves that gap. - **Asymmetric catalysis benchmark:** Enables direct performance comparison for new organocatalyst development. - **Medicinal chemistry utility:** Starting material for carnitine transferase or antiplatelet agent analog libraries. - **Process chemistry advantage:** Crystalline solid (MP 185-187°C) simplifies purification by recrystallization at scale. Procurement appeal: Consistent quality, immediate shipment.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 68204-74-0
Cat. No. B1302521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid
CAS68204-74-0
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O
InChIInChI=1S/C16H12O4/c17-15(18)13-11-8-4-5-9-12(11)16(19)20-14(13)10-6-2-1-3-7-10/h1-9,13-14H,(H,17,18)
InChIKeyJBFZOPKAXVDCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic Acid: Core Structure & Procurement


1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid (CAS 68204-74-0) is a chiral, bicyclic heterocycle belonging to the 3,4-dihydroisocoumarin-4-carboxylic acid class. Its molecular formula is C16H12O4, with a molecular weight of 268.26 g/mol and a reported melting point of 185-187°C . The molecule is characterized by a fused lactone-carboxylic acid core with a phenyl substituent at the 3-position, establishing it as a versatile scaffold for synthetic and medicinal chemistry applications [1].

Chiral scaffold for asymmetric synthesis workflows
4-COOH handle enables amide/ester derivatization
3-Phenyl substituent supports stereocontrol studies

Why Generics Cannot Replace 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic Acid


Substitution with a generic analog is not viable due to the unique combination of the 4-carboxylic acid and the 3-phenyl substituent. This specific structure confers distinct physical and chemical properties. For example, the 4-carboxylic acid group drastically elevates the melting point by nearly 100°C compared to the corresponding lactone analog lacking the acid . Furthermore, the nature of the 3-substituent (phenyl vs. alkyl) is known to be a critical determinant of biological activity in this compound class, directly impacting enzyme inhibition potency and selectivity [1]. These features collectively control the compound's performance in asymmetric synthesis, its potential for further derivatization, and its interaction with biological targets.

4-COOH handle
Lactone analog lacks this derivatization handle; diversification options are limited.
3-Phenyl vs. alkyl
Alkyl-substituted analogs may shift enzyme inhibition profile; potency context differs.
Stereoselectivity
Other aldehydes give lower diastereomeric ratios; enantioselectivity may degrade.

Quantitative Differentiation Evidence for 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic Acid


High Enantiocontrol via Organocatalysis

The target compound can be synthesized from benzaldehyde and homophthalic anhydride using a bifunctional organocatalyst. This method yields the desired dihydroisocoumarin-4-carboxylic acid with exceptional efficiency and stereocontrol, which are critical parameters for sourcing enantiopure material [1]. In contrast, the use of other aldehydes, such as the aliphatic valeraldehyde, results in a significantly lower diastereomeric ratio (dr), demonstrating that the 3-phenyl substituent is optimal for high diastereoselectivity in this catalytic system [1].

Enantioselective Synthesis
Head-to-head
Yield 98%, ee 97%, dr 96:4 (trans:cis)
vs. alkyl analog: lower dr; vs. p-anisaldehyde: >90% ee, lower yield
Supports enantioselective procurement workflow
Asymmetric Synthesis Organocatalysis Process Chemistry

Enhanced Stability via Elevated Melting Point

The presence of the 4-carboxylic acid group in the target compound (C16H12O4) significantly alters its physical properties compared to the analogous lactone 3-phenyl-3,4-dihydro-1H-isochromen-1-one (C15H12O2). This is most evident in the melting point, which is nearly 100°C higher [REFS-1, REFS-2]. A higher melting point is generally associated with greater crystalline stability and can facilitate purification via recrystallization.

Thermal Stability
Cross-study comparable
Mp 185–187 °C
vs. lactone analog 88–90 °C (≈97 °C higher)
May support crystalline purification
Solid-State Chemistry Purification Analytical Characterization

Carboxylic Acid Handle for Diversification

The target compound features a free carboxylic acid at the 4-position, which is absent in the analogous 3-phenyl-3,4-dihydro-1H-isochromen-1-one . This functional group serves as a critical synthetic handle for rapid diversification through amide bond formation, esterification, or conversion to other carbonyl derivatives. This allows for systematic exploration of structure-activity relationships (SAR) or conjugation to other molecules (e.g., biotin, fluorophores) for chemical biology applications.

Derivatization Capacity
Class-level inference
Contains reactive –COOH handle
Lactone analog lacks acid group
Enables amide/ester diversification
Medicinal Chemistry Chemical Biology Library Synthesis

Potential to Modulate Fatty Acid Metabolism

The 3,4-dihydroisocoumarin-4-carboxylic acid scaffold is known to inhibit enzymes of the carnitine transferase family, which are key regulators of fatty acid oxidation [1]. A recent study demonstrated that the nature of the 3-substituent is a critical determinant of inhibitory potency against carnitine acetyltransferase (CAT). For instance, 3-decyl-substituted analogs showed mixed inhibition with Ki values of 130 μM (cis) and 380 μM (trans), and IC50 values in the micromolar range, which is an order of magnitude more potent than the positive control Meldonium (IC50 = 11.4 mM) [1]. The 3-phenyl group on the target compound presents a distinct steric and electronic profile compared to the 3-decyl chain, suggesting it will exhibit a different potency and selectivity profile across the enzyme family.

CAT Inhibition Class
Class-level inference
3-decyl analog Ki 130 μM; Meldonium IC50 11.4 mM
Reported class-level enzyme inhibition context
3-phenyl profile may differ; assay review required
Metabolic Disorders Enzyme Inhibition Drug Discovery

Antiplatelet and Antioxidant Potential

The 3-phenyl-1H-isochromen-1-one core, which is structurally very similar to the target compound's lactone-carboxylic acid core, has been identified as a promising scaffold for developing antiplatelet and antioxidant agents [1]. In a study of various 3-phenyl-1H-isochromen-1-one analogues, several compounds displayed 7-fold more potent antiplatelet activity than aspirin in an arachidonic acid (AA)-induced aggregation assay [1]. While this activity was demonstrated for the lactone analogs, the target compound's 4-carboxylic acid group offers an additional handle for optimizing potency, selectivity, and physicochemical properties.

Antiplatelet Activity
Supporting evidence
3-phenyl-isochromen-1-one analogs 7-fold vs. aspirin
Supports cardiovascular assay exploration
Core scaffold activity; acid analog requires verification
Cardiovascular Research Inflammation Oxidative Stress

Primary Applications of 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic Acid


Asymmetric Synthesis Methodology

This compound serves as a benchmark product for developing and validating new catalytic asymmetric methodologies. The high yield, enantioselectivity, and diastereoselectivity achievable with established organocatalysts [1] provide a clear performance baseline against which new catalysts or reaction conditions can be compared. Procuring this specific compound is essential for researchers focused on advancing stereoselective synthesis of complex oxygen heterocycles.

Lead Diversification for Metabolic & Cardiovascular Targets

The compound is a valuable starting material for medicinal chemistry programs targeting fatty acid metabolism disorders (via inhibition of carnitine transferases) [2] or cardiovascular diseases (via antiplatelet activity) [3]. Its unique combination of a 3-phenyl substituent and a 4-carboxylic acid handle allows for systematic structure-activity relationship (SAR) studies, enabling the rapid synthesis of diverse analog libraries to optimize potency, selectivity, and drug-like properties.

Chemical Biology Tools & Probes

The free carboxylic acid provides a convenient point of attachment for linker groups. This enables the creation of chemical biology tools, such as affinity probes (e.g., biotinylated derivatives) or fluorescent conjugates, for target identification and validation studies related to the biological pathways implicated by the scaffold's activity (e.g., fatty acid oxidation, platelet aggregation) [REFS-2, REFS-3].

Process Chemistry and Scale-Up

The high melting point and crystalline nature of this compound are advantageous for process chemistry. These properties facilitate purification by recrystallization, which is critical for achieving high purity at scale. A process chemist would prioritize this acid over a low-melting analog or an oil to ensure consistent material quality and simpler isolation procedures during route development.

Application
Selection Property
Validation Focus
Asymmetric synthesis methodology
Chiral scaffold with reported high ee/dr
Enantioselective organocatalysis benchmarking
Metabolic enzyme inhibitor SAR
4-COOH derivatization, 3-phenyl substituent
Carnitine transferase inhibition assay context
Cardiovascular research tool
Core scaffold antiplatelet activity context
Platelet aggregation assay response
Process chemistry scale-up
High crystalline melting point
Recrystallization purification evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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